molecular formula C29H29N3O3S B608675 Lubabegron CAS No. 391920-32-4

Lubabegron

Cat. No. B608675
M. Wt: 499.629
InChI Key: WIKLBKJBYSBYLL-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lubabegron, also known as LY488756, is a β3-adrenoreceptor agonist (veterinary use).

Scientific Research Applications

1. Lubabegron in Cattle Production Lubabegron, a beta-adrenergic modulator, has been developed for use in cattle. It displays antagonistic behavior at the β1- and β2-adrenergic receptors (ARs) but agonistic behavior at the β3-AR. Its unique structural and functional features make it effective for reducing ammonia emissions per unit of live or carcass weight in cattle. It is approved for this purpose and is beneficial due to its resistance to desensitization, offering a sustainable option in cattle production (Dilger et al., 2021).

2. Impact on Ammonia Gas Emissions in Beef Cattle Studies have shown that various doses of lubabegron can effectively reduce ammonia gas emissions in beef cattle. This reduction is significant and is coupled with improvements in live weight, carcass weight, and associated ratios. This suggests that lubabegron not only aids in environmental conservation but also enhances growth performance and carcass characteristics in cattle (Kube et al., 2021).

3. Interaction with Adrenergic Receptors in Bovine Adipocytes Research into lubabegron fumarate has demonstrated its role as an antagonist to β-adrenergic receptors in primary bovine subcutaneous and intramuscular adipocytes. This interaction suggests a broader impact of lubabegron on cattle physiology, particularly in relation to adipocyte response and metabolism (Hwang et al., 2022).

4. Lubabegron in Environmental Stewardship Lubabegron has been recognized as a novel tool in environmental stewardship for its role in reducing emissions of ammonia gas per kilogram of live weight and carcass weight in cattle. This has significant implications for sustainable food animal production and aligns with the need for technologies that support environmental conservation (Teeter et al., 2021).

properties

CAS RN

391920-32-4

Product Name

Lubabegron

Molecular Formula

C29H29N3O3S

Molecular Weight

499.629

IUPAC Name

(S)-2-(4-(2-((2-hydroxy-3-(2-(thiophen-2-yl)phenoxy)propyl)amino)-2-methylpropyl)phenoxy)nicotinonitrile

InChI

InChI=1S/C29H29N3O3S/c1-29(2,17-21-11-13-24(14-12-21)35-28-22(18-30)7-5-15-31-28)32-19-23(33)20-34-26-9-4-3-8-25(26)27-10-6-16-36-27/h3-16,23,32-33H,17,19-20H2,1-2H3/t23-/m0/s1

InChI Key

WIKLBKJBYSBYLL-QHCPKHFHSA-N

SMILES

N#CC1=CC=CN=C1OC2=CC=C(CC(C)(NC[C@H](O)COC3=CC=CC=C3C4=CC=CS4)C)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LY488756;  LY-488756;  LY 488756;  Lubabegron

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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